(S)-1-(3,5-Dichloropyridin-4-yl)ethanol
Overview
Description
“(S)-2-amino-2-(3,5-dichloropyridin-4-yl)ethanol” is a chemical compound with certain properties1. However, the specific description of “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” is not available in the searched resources.
Synthesis Analysis
The specific synthesis process for “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” is not available in the searched resources. However, there are resources available for related compounds1.Molecular Structure Analysis
The molecular structure of “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” is not available in the searched resources. However, there are resources available for related compounds1.Chemical Reactions Analysis
The specific chemical reactions involving “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” are not available in the searched resources. However, there are resources available for related compounds1.Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” are not available in the searched resources. However, there are resources available for related compounds1.Safety And Hazards
The safety and hazards associated with “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” are not available in the searched resources. However, there are resources available for related compounds1.
Future Directions
The future directions for research or applications of “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol” are not available in the searched resources. However, there are resources available for related compounds1.
Please consult with a professional chemist or a reliable source for accurate information on “(S)-1-(3,5-Dichloropyridin-4-yl)ethanol”.
properties
IUPAC Name |
(1S)-1-(3,5-dichloropyridin-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-4,11H,1H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPDCYCCMCEYQN-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=NC=C1Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735855 | |
Record name | (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol | |
CAS RN |
1370347-50-4 | |
Record name | (1S)-1-(3,5-Dichloropyridin-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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